7-ethoxy-3-(2-methoxyethyl)-N-methyl-4H-[1,3]thiazino[6,5-b]quinolin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ethoxy-3-(2-methoxyethyl)-N-methyl-4H-[1,3]thiazino[6,5-b]quinolin-2-imine is a member of quinolines.
Scientific Research Applications
Heterocyclic Chemistry and Tautomerism
- Research on heterocycles structurally influenced by side chains, including studies on imine-enamine tautomerism in quinoxalinone and pyridopyrazinone systems, provides insights into the structural and chemical behaviors of similar compounds (Seki, Iwanami, Kuwatani, & Iyoda, 1997).
Antimicrobial Activity
- Studies have been conducted on the synthesis of compounds like 3-cyano-4-imino-9-methoxy-4H-pyrimido[2,1-b]pyrimido[4,5-b]quinoline, which may have relevance to the antimicrobial properties of related compounds (Vartale, Halikar, & Pawar, 2013).
Structural Determination and Synthesis
- Research focusing on the synthesis and structure determination of alicycle-fused thiazolo- and thiazino[2,3-b]quinazolones may provide insights into the synthesis techniques and structural characteristics of similar compounds (Huber, Szabó, Fülöp, Bernáth, & Sohár, 1992).
Neuraminidase Inhibition
- A study on the design, synthesis, and evaluation of quinolin-2(1H)-ones as neuraminidase inhibitors for influenza H1N1 virus could be relevant to the research on similar quinoline derivatives (Yilin, Mengwu, Hu, Ye, Wenwen, & Liu, 2016).
Synthesis of Dihydro-1,3-thiazine Derivatives
- Research on the synthesis of dihydro-1,3-thiazine derivatives, including the condensation of hydroxy-mercaptoquinoline with acyl isothiocyanates, provides insights into synthetic methods that may be applicable to related compounds (Kretov, Momsenko, Bespalyi, & Levin, 1973).
Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives
- Studies on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives with potential antimicrobial agents show the wide range of applications in pharmaceutical chemistry of similar quinoline derivatives (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
properties
Product Name |
7-ethoxy-3-(2-methoxyethyl)-N-methyl-4H-[1,3]thiazino[6,5-b]quinolin-2-imine |
---|---|
Molecular Formula |
C17H21N3O2S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
7-ethoxy-3-(2-methoxyethyl)-N-methyl-4H-[1,3]thiazino[6,5-b]quinolin-2-imine |
InChI |
InChI=1S/C17H21N3O2S/c1-4-22-14-5-6-15-12(10-14)9-13-11-20(7-8-21-3)17(18-2)23-16(13)19-15/h5-6,9-10H,4,7-8,11H2,1-3H3 |
InChI Key |
QMFOXZXFXUJYET-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=CC3=C(N=C2C=C1)SC(=NC)N(C3)CCOC |
Canonical SMILES |
CCOC1=CC2=CC3=C(N=C2C=C1)SC(=NC)N(C3)CCOC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.